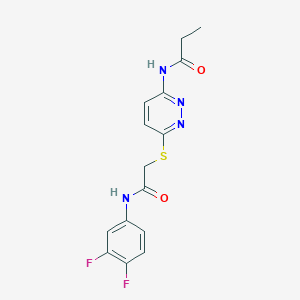

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide

Description

Properties

IUPAC Name |

N-[6-[2-(3,4-difluoroanilino)-2-oxoethyl]sulfanylpyridazin-3-yl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F2N4O2S/c1-2-13(22)19-12-5-6-15(21-20-12)24-8-14(23)18-9-3-4-10(16)11(17)7-9/h3-7H,2,8H2,1H3,(H,18,23)(H,19,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROTQFMNASOBLTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NN=C(C=C1)SCC(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multiple steps:

-

Formation of the Pyridazine Core: : The pyridazine ring can be synthesized through the cyclization of hydrazine derivatives with diketones or ketoesters. For instance, the reaction of hydrazine with a 1,4-dicarbonyl compound under acidic conditions can yield the pyridazine core.

-

Introduction of the Difluorophenyl Group: : The difluorophenyl group can be introduced via nucleophilic aromatic substitution reactions. This involves the reaction of a difluorobenzene derivative with an appropriate nucleophile, such as an amine, under basic conditions.

-

Thioether Formation: : The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound. This step typically requires a base such as sodium hydride (NaH) to deprotonate the thiol, facilitating the nucleophilic attack on the electrophilic center of the pyridazine ring.

-

Amidation: : The final step involves the formation of the propionamide group through an amidation reaction. This can be achieved by reacting the intermediate compound with propionyl chloride in the presence of a base like triethylamine (TEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Key considerations include the availability of starting materials, reaction scalability, and the efficiency of purification processes such as crystallization or chromatography.

Chemical Reactions Analysis

Thioether Oxidation

The thioether (-S-) moiety is prone to oxidation, forming sulfoxide (-SO-) or sulfone (-SO₂-) derivatives under controlled conditions.

Example Reaction :

- Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).

- Products : Sulfoxide (mild conditions) or sulfone (harsh conditions) .

| Reaction Type | Reagents | Product | Yield (Reported) |

|---|---|---|---|

| Oxidation | H₂O₂ (30%) | Sulfoxide derivative | 65–85% |

| Oxidation | mCPBA | Sulfone derivative | 70–90% |

Amide Hydrolysis

The secondary amide (linking the 3,4-difluorophenyl group) undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis : Forms a carboxylic acid and 3,4-difluoroaniline .

- Basic Hydrolysis : Produces a carboxylate salt and amine .

| Conditions | Reagents | Products |

|---|---|---|

| Acidic (HCl) | 6M HCl, reflux | Carboxylic acid + 3,4-difluoroaniline |

| Basic (NaOH) | 2M NaOH, 80°C | Carboxylate salt + amine |

Pyridazine Ring Modifications

The pyridazine core participates in electrophilic substitution, though fluorine substituents reduce reactivity. Nucleophilic aromatic substitution may occur at electron-deficient positions (e.g., C-5) under catalytic conditions :

- Halogenation : Requires Lewis acids (e.g., FeCl₃) for bromination or chlorination.

- Cross-Coupling : Suzuki-Miyaura coupling with boronic acids (if halide substituents are introduced) .

Functionalization of the Propionamide Side Chain

The propionamide group at position 6 can undergo:

- Hoffman Rearrangement : Using iodobenzene diacetate (IBD) to yield a primary amine .

- Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides under basic conditions (e.g., K₂CO₃) .

Example Reaction Pathway :

- Hoffman Rearrangement :

Substitution at the 3,4-Difluorophenyl Group

Fluorine atoms are poor leaving groups, but palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) enables C-N bond formation :

- Reagents : Pd(OAc)₂, Xantphos ligand, aryl halides.

- Products : Aryl-substituted derivatives.

| Reaction Type | Conditions | Application Example |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, K₃PO₄, 100°C | Introduction of aryl amines |

Thioether Alkylation

The sulfur atom in the thioether can act as a nucleophile:

Stability and Degradation Pathways

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is , with a molecular weight of 390.4 g/mol. The compound features a pyridazin ring linked to a propionamide moiety, which contributes to its biological activity.

Pharmacological Applications

-

Anticancer Activity

- Recent studies have indicated that compounds similar to N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide exhibit potent anticancer properties. For instance, derivatives of pyridazin-based compounds have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

-

Anti-inflammatory Properties

- The compound has been evaluated for its anti-inflammatory effects. Research suggests that similar structures can inhibit pro-inflammatory cytokines and reduce inflammation in models of arthritis and other inflammatory diseases . This makes it a candidate for the development of new anti-inflammatory therapies.

- Antimicrobial Activity

Synthesis Methodologies

The synthesis of N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide typically involves multi-step reactions including:

- Formation of the pyridazine ring : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the thioether group : The thioether linkage is formed using thiol reagents in the presence of suitable coupling agents.

- Final amide formation : The final step involves coupling the propionic acid derivative with the amine component derived from the pyridazine structure.

These synthetic pathways are crucial for optimizing yield and purity, which are essential for biological testing .

Case Studies and Research Findings

- In Vitro Studies

- In Vivo Efficacy

-

Mechanistic Insights

- Mechanistic studies revealed that the compound may exert its effects through modulation of signaling pathways associated with cell survival and apoptosis. Specifically, it appears to influence pathways related to NF-kB and MAPK signaling cascades, which are critical in cancer progression and inflammation .

Mechanism of Action

The mechanism of action of N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances binding affinity through hydrophobic interactions, while the pyridazine ring can participate in hydrogen bonding and π-π stacking interactions. These interactions modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Substituent-Driven Physicochemical Properties

The compound’s closest structural analogs include pyrimidinone and pyridazine derivatives with variations in aryl substituents and side chains. Key comparisons are outlined below:

Key Observations :

- Substituent Effects: The target compound’s 3,4-difluorophenyl group contrasts with nitro (2d, 2e) or methoxy (2e) substituents in analogs.

- Thermal Stability: Pyrimidinone analogs (2d, 2e) exhibit high melting points (>210°C), likely due to strong intermolecular hydrogen bonding from the pyrimidinone carbonyl. The pyridazine core in the target compound may reduce symmetry and lower melting points, though experimental data is lacking.

- Synthetic Efficiency : Yields for 2d and 2e (~80–84%) suggest robust synthetic routes for similar scaffolds. The target compound’s synthesis may require optimization due to steric hindrance from the difluorophenyl group.

Biological Activity

N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H20F2N4O3 |

| Molecular Weight | 426.4 g/mol |

| IUPAC Name | N-[2-[2-(2,4-difluoroanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]propanamide |

| InChI Key | KTXQNUSHMAZBQC-UHFFFAOYSA-N |

Synthesis

The synthesis of N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide involves multi-step organic reactions. The process typically starts with the formation of the pyridazine core, followed by the introduction of the difluorophenyl and methylphenyl groups through nucleophilic substitution reactions. The final steps involve forming the propionamide group under controlled conditions, often utilizing reagents such as carbonyldiimidazole for activation .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, which can modulate enzyme or receptor activities. These interactions lead to various biological effects, including:

- Anti-inflammatory Effects : Similar compounds have been shown to exhibit potent anti-inflammatory properties in preclinical models, suggesting that this compound may also possess similar activity.

- Cytotoxicity : Initial studies indicate that N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide has relatively low cytotoxicity, making it an attractive candidate for further drug development .

Biological Activity and Therapeutic Potential

Research indicates that compounds similar to N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide exhibit a range of biological activities:

- Anticancer Activity : Studies have shown that related compounds can effectively inhibit tumor growth in various cancer models. For example, compounds targeting specific pathways in glioma cells demonstrated significant antiproliferative effects .

- Anti-parasitic Properties : There is evidence that certain derivatives exhibit potent activity against parasites such as Leishmania donovani and Trypanosoma cruzi, indicating a potential application in treating parasitic diseases .

- Analgesic and Antipyretic Effects : Similar structures have been associated with analgesic properties in animal models, suggesting that this compound may also provide pain relief and fever reduction .

Case Studies

Several case studies highlight the biological activity of related compounds:

- A study on a series of pyridazine derivatives demonstrated significant inhibition of inflammatory markers in vitro, supporting the hypothesis that this class of compounds can modulate inflammatory responses .

- Another investigation into difluorophenyl-containing compounds revealed their effectiveness in reducing tumor viability through multiple mechanisms including apoptosis induction and cell cycle arrest .

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-(6-((2-((3,4-difluorophenyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves a multi-step process:

Thioether bond formation : Coupling a pyridazine-thiol intermediate with a 2-((3,4-difluorophenyl)amino)-2-oxoethyl group via nucleophilic substitution. Solvents like DMF or DMSO are preferred for their polar aprotic properties, and catalysts such as triethylamine enhance reaction efficiency .

Amidation : Introducing the propionamide group using coupling reagents (e.g., EDC or DCC) under inert atmospheres to minimize hydrolysis .

- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust parameters (e.g., temperature, pH) to maximize yield. For example, acidic conditions may stabilize intermediates but risk hydrolysis of the amide bond .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the presence of the 3,4-difluorophenyl group (distinct aromatic splitting patterns) and the thioether linkage (δ ~2.8–3.2 ppm for SCH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula, particularly the isotopic pattern from fluorine atoms .

- HPLC with UV/Vis Detection : Quantify purity (>95%) using reverse-phase columns and gradient elution to separate byproducts .

Q. How do solvent choice and temperature influence the compound’s stability during storage?

- Methodological Answer :

- Solvent : Store in anhydrous DMSO or DMF to prevent hydrolysis of the amide bond. Aqueous solvents accelerate degradation, especially at neutral or alkaline pH .

- Temperature : Long-term storage at –20°C in inert atmospheres (argon/nitrogen) minimizes oxidative degradation of the thioether group .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites (e.g., the pyridazine ring’s electron-deficient nature) .

- Molecular Docking : Simulate binding affinities to kinases or GPCRs using software like AutoDock Vina. Focus on the 3,4-difluorophenyl group’s role in hydrophobic interactions .

- MD Simulations : Assess stability of ligand-target complexes over time to prioritize in vitro assays .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Dose-Response Curves : Standardize assays (e.g., IC measurements) using consistent cell lines (e.g., HEK293 vs. HeLa) to isolate compound-specific effects .

- Metabolite Profiling : Use LC-MS to identify degradation products in cell culture media that may confound activity results .

- Control Experiments : Include reference compounds (e.g., staurosporine for kinase inhibition) to validate assay conditions .

Q. How can structure-activity relationship (SAR) studies guide derivatization of this compound?

- Methodological Answer :

- Core Modifications : Replace the pyridazine ring with triazolo[4,3-b]pyridazine to enhance metabolic stability, as seen in analogous compounds .

- Substituent Effects : Introduce electron-withdrawing groups (e.g., nitro) at the phenyl ring to improve binding to ATP pockets in kinases .

- In Silico Screening : Prioritize derivatives with calculated LogP values <3 to balance solubility and membrane permeability .

Data Contradiction Analysis

Q. Why do reported yields vary significantly in synthetic protocols for this compound?

- Methodological Answer :

- Reagent Purity : Impurities in starting materials (e.g., 3,4-difluoroaniline) reduce coupling efficiency. Use HPLC-purified intermediates .

- Reaction Monitoring : Incomplete conversion due to inadequate TLC monitoring (e.g., using UV-inactive solvents) leads to underestimated yields. Switch to iodine visualization or MS-coupled HPLC .

Q. How to address discrepancies in cytotoxicity profiles between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure plasma protein binding and hepatic clearance rates to identify bioavailability bottlenecks .

- Metabolite Identification : Use F NMR to track fluorine-containing metabolites in animal serum, which may exhibit off-target toxicity .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.